REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2C(=[CH:10][CH:11]=1)NC=[CH:6]2.[Br:12]Br.[H-].[Na+].IC.[CH3:18][N:19]([CH3:22])[CH:20]=O>>[Br:12][C:6]1[C:5]2[C:18](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:19]([CH3:22])[CH:20]=1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.55 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the slurry was warmed to room temperature
|
Type
|
WAIT
|
Details
|
After about 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between dichloromethane (50 mL) and water (100 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |